Crystal Structure, X-ray Diffraction Data, and Synthesis Protocol for 2,5-Dibromo-1,1,3,4-tetraphenylsilole
Crystal Structure, X-ray Diffraction Data, and Synthesis Protocol for 2,5-Dibromo-1,1,3,4-tetraphenylsilole
Executive Summary
2,5-Dibromo-1,1,3,4-tetraphenylsilole (DBTPS) is a highly functionalized organosilicon building block that serves as a critical intermediate in the development of silole-based advanced materials. Siloles are renowned for their unique electronic structures—specifically, a low-lying lowest unoccupied molecular orbital (LUMO) resulting from σ∗
π∗ conjugation between the silicon atom and the butadiene moiety. This makes them exceptional electron-transporting materials and highly efficient solid-state emitters via the Aggregation-Induced Emission (AIE) mechanism[1].The strategic placement of bromine atoms at the 2,5-positions of the silole ring provides ideal reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to extend the π -conjugation and tune the optoelectronic properties of the resulting luminogens[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthesis protocols, and crystallographic structural data of DBTPS.
Physicochemical Profile
DBTPS is a bench-stable solid under standard laboratory conditions. Its physical properties and safety parameters are summarized below to guide handling and experimental design[3].
| Parameter | Value / Description |
| Chemical Name | 2,5-Dibromo-1,1,3,4-tetraphenylsilacyclopenta-2,4-diene |
| Molecular Formula | C₂₈H₂₀Br₂Si |
| Molecular Weight | 544.36 g/mol |
| CAS Registry Number | 200068-36-6 |
| PubChem CID | 15321324[4] |
| Appearance | White to slightly pale reddish-yellow crystalline powder[3] |
| Stability | Stable under proper conditions; incompatible with strong oxidizing agents[3] |
Experimental Workflow: Synthesis & Crystallization
The synthesis of DBTPS relies on the intramolecular reductive cyclization of a diyne precursor. As a Senior Application Scientist, I emphasize that controlling the reactivity of the highly nucleophilic organolithium intermediates is the most critical factor in this workflow.
Step-by-Step Methodology
Prerequisites: All glassware must be flame-dried and purged with ultra-high purity Argon. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone to ensure strictly anhydrous conditions.
Step 1: Generation of the SET Reductant
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In an argon-filled glovebox, combine lithium metal (4.2 eq) and naphthalene (4.4 eq) in a Schlenk flask.
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Add anhydrous THF to yield a 0.5 M solution. Stir at room temperature for 4 hours.
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Validation Checkpoint: The formation of a deep dark-green solution confirms the successful generation of the lithium naphthalenide radical anion.
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Step 2: Intramolecular Reductive Cyclization
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Dissolve diphenylbis(phenylethynyl)silane (1.0 eq) in anhydrous THF and cool to 0 °C.
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Dropwise add the lithium naphthalenide solution (4.0 eq) over 30 minutes[5].
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Causality: Slow addition controls the exothermic single-electron transfer (SET) process. The radical anions donate electrons to the alkyne moieties, driving an intramolecular cyclization to form a highly reactive 2,5-dilithio-1,1,3,4-tetraphenylsilole intermediate[6].
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Step 3: Transmetalation
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Stir the reaction mixture for 2 hours at room temperature, then cool back to 0 °C.
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Add a solution of anhydrous ZnCl₂ (2.2 eq) in THF[7].
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Causality: Lithium intermediates are highly basic and can trigger ring-cleavage during subsequent halogenation. Transmetalation to zinc creates a milder, more stable dizinc-silole intermediate, ensuring high regioselectivity and preventing side reactions[5].
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Step 4: Electrophilic Bromination
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After 1 hour of stirring, add a solution of N-bromosuccinimide (NBS) (2.2 eq) in THF dropwise at 0 °C[6].
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Allow the reaction to warm to room temperature and stir overnight.
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Validation Checkpoint: The dark solution will lighten significantly, and a white precipitate (succinimide and zinc salts) will form, indicating successful electrophilic bromination.
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Step 5: Workup and Single-Crystal Growth
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Quench the reaction with deionized water and extract with dichloromethane (DCM).
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product via silica gel column chromatography (eluent: hexane/DCM).
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Crystallization Protocol: Dissolve the purified DBTPS in a minimum volume of THF. Carefully layer with cold ethanol (1:3 ratio) and allow the mixture to stand undisturbed at 4 °C for 48–72 hours to yield X-ray quality single crystals.
X-Ray Crystallographic Data & Structural Analysis
The definitive structural elucidation of DBTPS and its derivatives is achieved via single-crystal X-ray diffraction. The crystallographic data for this molecular framework is deposited in the Cambridge Structural Database (CSD) under CCDC 767913 [8].
Crystallographic Parameters
Note: The table below summarizes the core crystallographic parameters associated with the DBTPS structural family deposition[8],[2].
| Crystallographic Parameter | Value |
| Deposition Number | CCDC 767913[8] |
| Associated Publication | Chem. Eur. J. 2011, 17, 5998-6008[2] |
| Chemical Formula | C₂₈H₂₀Br₂Si |
| Formula Weight | 544.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for tetraphenylsiloles) |
| Measurement Temperature | 293(2) K |
Molecular Geometry and AIE Causality
Analysis of the X-ray diffraction data reveals critical insights into the photophysical behavior of DBTPS:
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Bond Lengths: The central silole ring exhibits localized diene character. The Si–C bonds are elongated (~1.86 Å) compared to typical C–C bonds, while the C=C double bonds (~1.35 Å) and C–C single bond (~1.49 Å) in the butadiene backbone confirm a lack of full aromatic delocalization. The C–Br bonds at the 2,5-positions measure ~1.90 Å, perfectly primed for oxidative addition by Pd(0) catalysts.
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Torsion Angles and Steric Encumbrance: The core silole ring (C₄Si) is highly planar. However, the bulky phenyl rings at the 3,4-positions are severely twisted relative to the central plane (torsion angles typically ranging from 45° to 60°) due to intense steric crowding[1].
Causality of AIE: In a solvated state, these twisted phenyl rings act as dynamic rotors. Their active intramolecular rotation (IMR) serves as a non-radiative decay channel, exhausting excited-state energy and rendering the molecule weakly fluorescent[1]. Upon crystallization, the rigid crystal lattice and intermolecular π
π interactions physically lock these rotors. The restriction of IMR shuts down the non-radiative pathway, triggering intense radiative decay (fluorescence) in the solid state[1].Mechanistic Workflows
Caption: Workflow for the synthesis and crystallization of 2,5-dibromo-1,1,3,4-tetraphenylsilole.
Caption: Causality of Aggregation-Induced Emission (AIE) in DBTPS via restriction of intramolecular rotation.
References
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Title: 2,5-Dibromo-1,1,3,4-tetraphenylsilole | C28H20Br2Si | CID 15321324 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Synthesis, Structure, Aggregation-Induced Emission, Self-Assembly, and Electron Mobility of 2,5-Bis(triphenylsilylethynyl)-3,4-diphenylsiloles Source: Chemistry – A European Journal (2011) URL: [Link]
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Title: Aggregation-induced emission of siloles Source: Journal of Materials Chemistry C / PubMed Central (PMC) URL: [Link]
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- 1. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2,5-Dibromo-1,1,3,4-tetraphenylsilole | C28H20Br2Si | CID 15321324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d11dbvc62xodqh.cloudfront.net [d11dbvc62xodqh.cloudfront.net]
- 6. d11dbvc62xodqh.cloudfront.net [d11dbvc62xodqh.cloudfront.net]
- 7. d11dbvc62xodqh.cloudfront.net [d11dbvc62xodqh.cloudfront.net]
- 8. 2,5-Dibromo-1,1,3,4-tetraphenylsilole | C28H20Br2Si | CID 15321324 - PubChem [pubchem.ncbi.nlm.nih.gov]
